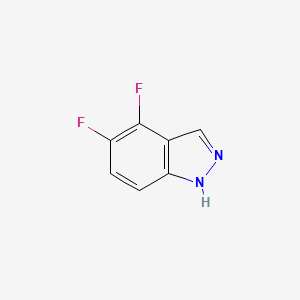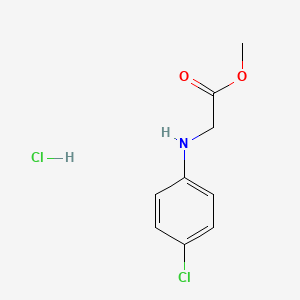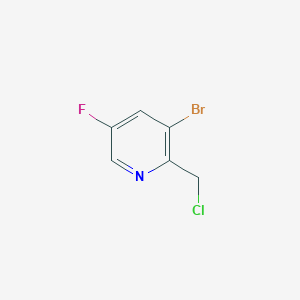
3-Bromo-2-(chloromethyl)-5-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(chloromethyl)-5-fluoropyridine is a halogenated pyridine derivative. This compound is of significant interest in the field of organic chemistry due to its unique structural features and potential applications in various scientific domains. The presence of bromine, chlorine, and fluorine atoms in the pyridine ring makes it a versatile intermediate for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(chloromethyl)-5-fluoropyridine typically involves halogenation reactions. One common method is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, chloromethylation, and fluorination steps under controlled conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Bromo-2-(chloromethyl)-5-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridines .
科学的研究の応用
3-Bromo-2-(chloromethyl)-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-Bromo-2-(chloromethyl)-5-fluoropyridine involves its interaction with molecular targets through its halogen atoms. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways involved depend on the nature of the reactions and the target molecules .
類似化合物との比較
Similar Compounds
- 3-Bromo-2-(chloromethyl)-5-chloropyridine
- 3-Bromo-2-(chloromethyl)-5-iodopyridine
- 3-Bromo-2-(chloromethyl)-5-methylpyridine
Uniqueness
3-Bromo-2-(chloromethyl)-5-fluoropyridine is unique due to the presence of a fluorine atom in the pyridine ring. Fluorine atoms are known to enhance the biological activity and stability of organic compounds, making this compound particularly valuable in medicinal chemistry and drug development .
特性
分子式 |
C6H4BrClFN |
|---|---|
分子量 |
224.46 g/mol |
IUPAC名 |
3-bromo-2-(chloromethyl)-5-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,2H2 |
InChIキー |
JHWCDEZVUGVNQI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Br)CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


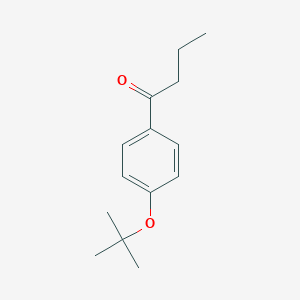
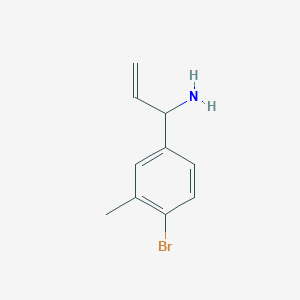
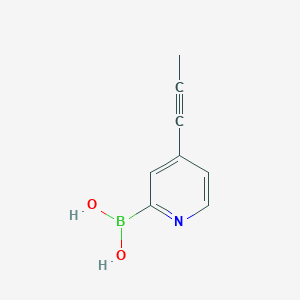
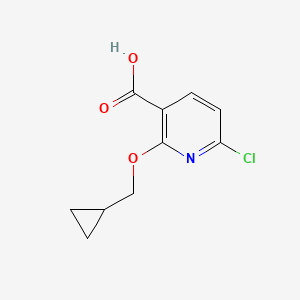
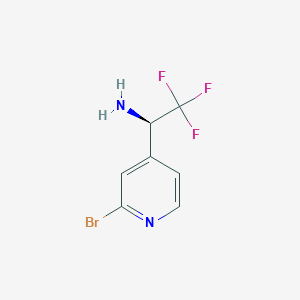
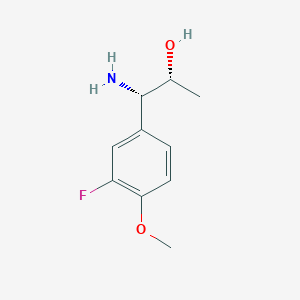
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)
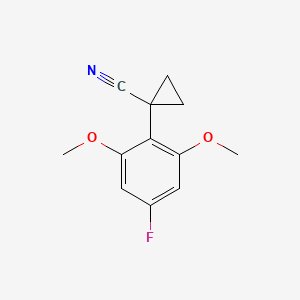
![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)
![7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B15235150.png)

![3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235164.png)
